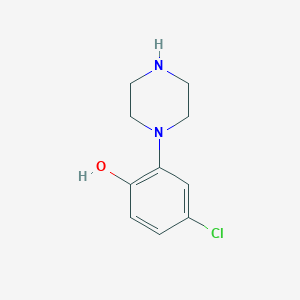
rac-(1R,2S)-2-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2S)-2-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride: is a chiral compound with significant interest in various scientific fields. It features a cyclopropane ring substituted with a 3,4-dichlorophenyl group and an amine group, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Substitution Reaction: The introduction of the 3,4-dichlorophenyl group is usually done via a substitution reaction. This can involve the reaction of a cyclopropane derivative with a chlorinated benzene compound under basic conditions.
Amine Introduction: The amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the cyclopropane derivative.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often involves optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for cyclopropanation and substitution reactions to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the dichlorophenyl group, potentially reducing the chlorines to hydrogens or other substituents.
Substitution: The amine group can participate in various substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Dechlorinated derivatives or fully reduced cyclopropane rings.
Substitution: Various substituted amines or amides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, rac-(1R,2S)-2-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.
Biology
Biologically, this compound is investigated for its potential as a pharmacological agent. Its interactions with biological molecules can provide insights into enzyme mechanisms and receptor binding.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may act on specific receptors or enzymes, making it a candidate for drug development.
Industry
Industrially, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production of various derivatives.
Mecanismo De Acción
The mechanism of action of rac-(1R,2S)-2-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of these biomolecules. This binding can inhibit or activate specific pathways, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2R)-2-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride
- (1S,2S)-2-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride
- 2-(3,4-dichlorophenyl)cyclopropan-1-amine
Uniqueness
rac-(1R,2S)-2-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its stereoisomers. This makes it particularly valuable for studying the effects of chirality on biological systems.
Propiedades
Número CAS |
69579-99-3 |
|---|---|
Fórmula molecular |
C9H10Cl3N |
Peso molecular |
238.5 g/mol |
Nombre IUPAC |
(1R,2S)-2-(3,4-dichlorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9Cl2N.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9+;/m0./s1 |
Clave InChI |
HIPBPOHERGVLQD-RDNZEXAOSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)Cl)Cl.Cl |
SMILES canónico |
C1C(C1N)C2=CC(=C(C=C2)Cl)Cl.Cl |
Pureza |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



